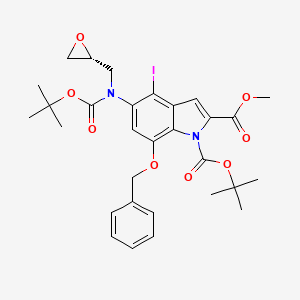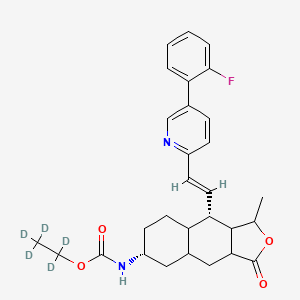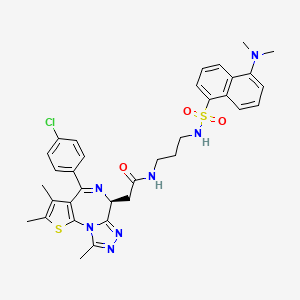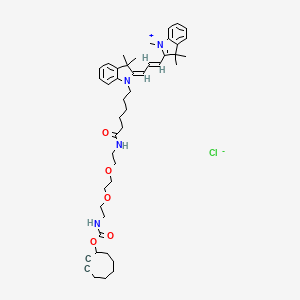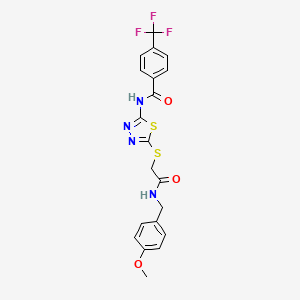
GLS1 Inhibitor-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GLS1 Inhibitor-7 is a compound that targets the enzyme glutaminase 1 (GLS1), which plays a crucial role in glutamine metabolism. Glutamine metabolism is essential for the proliferation and survival of cancer cells, making GLS1 a significant target for cancer therapy . This compound has shown promise in inhibiting the growth of various cancer cells by disrupting their metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GLS1 Inhibitor-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. common synthetic methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization, chromatography, and filtration to ensure high purity and consistency .
化学反応の分析
Types of Reactions
GLS1 Inhibitor-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
GLS1 Inhibitor-7 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown efficacy in inhibiting the growth of various cancer cells by disrupting glutamine metabolism.
Metabolic Studies: Used to study the role of glutamine metabolism in cellular processes.
Drug Development: Serves as a lead compound for developing new anticancer drugs.
Immunotherapy: Enhances antitumor immune responses by reprogramming T cells.
Age-Related Diseases: Potential therapeutic applications in treating age-related diseases such as muscle wasting and arteriosclerosis.
作用機序
GLS1 Inhibitor-7 exerts its effects by inhibiting the enzyme glutaminase 1 (GLS1), which is responsible for converting glutamine to glutamate. This inhibition disrupts the glutamine metabolism pathway, leading to reduced energy production and biosynthesis of nucleotides and lipids in cancer cells . The compound also impacts the tumor microenvironment by enhancing the glycolytic activity of T cells and depleting regulatory T cells, thereby boosting antitumor immune responses .
類似化合物との比較
Similar Compounds
CB-839: Another GLS1 inhibitor that has shown efficacy in reducing tumor growth and metastasis.
Telaglenastat: A GLS1 inhibitor used in combination with other drugs to enhance anticancer effects.
Uniqueness of GLS1 Inhibitor-7
This compound is unique in its ability to target specific metabolic pathways in cancer cells, making it a promising candidate for combination therapies. Its ability to enhance antitumor immune responses sets it apart from other similar compounds .
特性
分子式 |
C20H17F3N4O3S2 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
N-[5-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H17F3N4O3S2/c1-30-15-8-2-12(3-9-15)10-24-16(28)11-31-19-27-26-18(32-19)25-17(29)13-4-6-14(7-5-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,28)(H,25,26,29) |
InChIキー |
PMSLFFQKBPIINC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


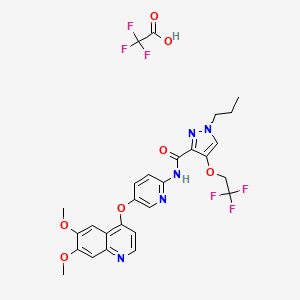
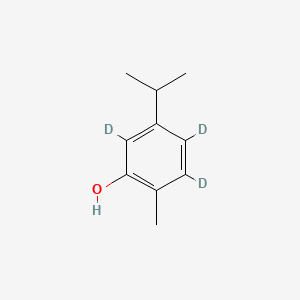


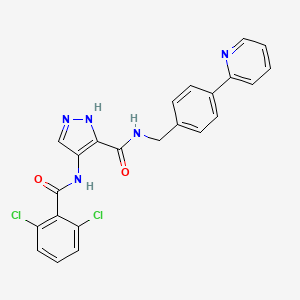
![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
